5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an ethyl group at the 5-position. Pyrrolo[2,3-d]pyrimidines are structurally analogous to purine nucleosides, enabling interactions with biological targets such as enzymes and receptors . These compounds are pharmacologically significant, with derivatives showing antitumor, antiviral, and antibiotic activities . The ethyl substituent at position 5 enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) and may improve metabolic stability relative to halogenated analogs .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-ethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-2-6-3-10-8-7(6)4-9-5-11-8/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
YNNMZEFRJKNDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=NC=NC=C12 |
Origin of Product |
United States |
Scientific Research Applications
Kinase Inhibition
5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their ability to inhibit various protein kinases. Protein kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. The inhibition of these kinases is particularly relevant in cancer therapy, where abnormal kinase activity contributes to tumorigenesis.
- Mechanism of Action : These compounds typically act by binding to the ATP-binding site of kinases, preventing substrate phosphorylation. This leads to downstream effects such as cell cycle arrest and apoptosis in cancer cells .
Cancer Treatment
Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds derived from this compound exhibited IC50 values ranging from 29 to 59 µM against mammary gland cancer (MCF-7) and other cell lines. Notably, some derivatives showed comparable potency to established tyrosine kinase inhibitors like sunitinib .
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line |
|---|---|---|---|
| 5k | EGFR | 40 | HepG2 |
| 5k | Her2 | 204 | MCF-7 |
| 5k | VEGFR2 | 50 | A549 |
| 5k | CDK2 | 100 | HCT116 |
Development of Multi-targeted Therapies
The versatility of this compound allows it to be developed into multi-targeted therapies that can address multiple signaling pathways involved in cancer progression. This is particularly valuable for overcoming resistance to single-target therapies.
Case Study: Inhibition of RET Kinase
A study investigated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the RET kinase, which is implicated in several cancers. The findings demonstrated that these derivatives could effectively inhibit both wild-type and drug-resistant mutant forms of RET .
Case Study: JAK Inhibition
Another case study focused on the use of pyrrolo[2,3-d]pyrimidine compounds as Janus Kinase (JAK) inhibitors. These compounds showed potential in treating autoimmune diseases and cancers by modulating immune responses through JAK pathway inhibition .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
Substituent Variations at Position 7
The 7-position influences conformational flexibility and metabolic stability:
Key Observations :
Functional Group Variations at Position 4
The 4-position is often modified for pharmacological optimization:
Key Observations :
- 4-Chloro : Facilitates further functionalization (e.g., amination) .
- 4-Amino: Critical for enzyme binding (e.g., DHFR inhibition in LY231514) .
Physicochemical Properties
Ethyl substitution balances lipophilicity and steric effects compared to analogs:
Preparation Methods
Reaction Mechanism and Substrate Preparation
The most widely reported method involves cyclocondensation between 2-amino-5-ethylfuran-3-carbonitrile (30 ) and guanidine under basic conditions. The 2-amino-5-ethylfuran intermediate is synthesized via Knoevenagel condensation of ethyl acetoacetate derivatives with malononitrile. For example:
-
Step 1 : Ethyl 4,4-dimethoxybutanoate reacts with malononitrile in ethanol under reflux to form 2-amino-4-ethylfuran-3-carbonitrile.
-
Step 2 : The furan intermediate undergoes cyclization with guanidine (liberated from guanidine hydrochloride using sodium methoxide) in methanol at 60°C for 12 hours, yielding 2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (31 ) in 50–60% yield.
Key Reaction Parameters
Purification and Optimization
Distillation of the crude product under reduced pressure (0.1 mmHg at 120°C) improves purity compared to silica gel chromatography. The final compound is characterized by -NMR resonances at δ 6.38 (vinyl proton) and δ 2.45 (ethyl CH).
Nucleophilic Substitution on Pyrrolo[2,3-d]Pyrimidine Precursors
Halogenated Intermediate Route
An alternative approach starts with 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (20 ), synthesized via chlorination of the 4-hydroxy derivative using POCl. Subsequent nucleophilic substitution introduces functional groups:
Reaction Conditions for Substitution
| Reagent | Solvent System | Temperature | Yield | Source |
|---|---|---|---|---|
| Arylthiols + I | Ethanol/water (3:1) | Reflux | 28–45% | |
| Ammonia (gas) | Tetrahydrofuran | 25°C | 65% |
One-Pot Synthesis via Furan-Aldehyde Cyclization
Patent-Based Methodology
US5254687A discloses a one-pot synthesis using 3-(4-carbethoxyphenyl)propanal and paraformaldehyde in ethanol with ethyl benzothiazolium bromide as a catalyst. The reaction proceeds via:
Advantages and Limitations
-
Advantages : No specialized equipment required; mild conditions (70°C, atmospheric pressure).
-
Limitations : Low yield (∼30%) due to competing side reactions; requires chromatographic purification.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|
| Cyclocondensation with guanidine | 50–60 | High | ≥95 |
| Nucleophilic substitution | 28–65 | Moderate | 90–95 |
| One-pot aldehyde cyclization | 30–40 | Low | 85–90 |
Cost and Environmental Impact
-
Cyclocondensation : Uses inexpensive reagents (malononitrile, guanidine) but generates cyanide waste.
-
Nucleophilic substitution : Requires POCl, a hazardous reagent, necessitating stringent safety protocols.
Recent Advances in Catalytic Systems
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?
- Methodology : The synthesis typically involves multi-step reactions, such as coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and chlorination (for analogs like 4-chloro-5-ethyl derivatives) . Alternative routes involve constructing the pyrimidine ring on a pre-formed pyrrole scaffold using urea derivatives or formamides .
- Optimization : Reaction efficiency can be improved by optimizing solvent systems (e.g., DMSO for cyclization) and temperature control (e.g., 363 K for azide substitutions) .
Q. How can researchers structurally characterize this compound derivatives?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ethyl group at C5) via H and C NMR.
- Mass Spectrometry : Validate molecular weight (e.g., CHClN for 4-chloro-5-ethyl derivatives, MW 181.62 g/mol) .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems using single-crystal data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use personal protective equipment (PPE) due to acute oral toxicity (H302) and skin irritation (H315) risks .
- Store in dark, dry conditions at room temperature to prevent decomposition .
- Dispose of waste via certified hazardous waste handlers compliant with regional regulations (e.g., UN2811 classification) .
Advanced Research Questions
Q. How can substituent modifications on the pyrrolo[2,3-d]pyrimidine scaffold enhance kinase inhibition selectivity?
- SAR Insights :
- C4 Position : Chlorine or morpholinyl groups improve binding to kinase ATP pockets (e.g., FAK inhibitors with IC < 100 nM) .
- C5 Ethyl Group : Enhances hydrophobic interactions with kinase active sites (e.g., EGFR inhibition) compared to methyl analogs .
Q. How can researchers resolve discrepancies in reported biological activities (e.g., anti-HIV vs. cytotoxicity)?
- Data Analysis :
- Dose-Response Curves : Compare EC (efficacy) and CC (cytotoxicity) values across cell lines (e.g., ribonucleoside analogs showed moderate anti-HIV activity but low cytotoxicity in MT-4 cells) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., CHK1 inhibition in cancer cell cycle arrest) .
Q. What strategies mitigate off-target effects in kinase inhibitors derived from this scaffold?
- Approaches :
- Kinome-Wide Profiling : Use platforms like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .
- Prodrug Design : Introduce metabolically labile groups (e.g., morpholinyl) to reduce non-specific interactions .
Q. How to evaluate the compound’s impact on cell cycle checkpoints in cancer therapy?
- Experimental Workflow :
- In Vitro Assays : Measure CHK1 inhibition via phospho-CDC25C (Ser216) ELISA in HCT116 colon cancer cells .
- In Vivo Models : Use xenograft models to assess tumor regression and synergy with DNA-damaging agents (e.g., gemcitabine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
